(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Overview
Description
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and multiple substituents such as amino, benzyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Bohlmann-Rahtz reaction, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound.
Cyclization to Form the Pyran Ring: The pyridine derivative undergoes cyclization with a suitable dihydropyran precursor to form the pyrano[3,2-c]pyridine core.
Introduction of Substituents: The amino, benzyl, and thienyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes are designed to ensure reproducibility and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Uniqueness
(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups and the presence of both pyridine and pyran rings
Properties
IUPAC Name |
(8E)-2-amino-6-benzyl-4-thiophen-3-yl-8-(thiophen-3-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS2/c26-11-21-23(19-7-9-31-16-19)22-14-28(12-17-4-2-1-3-5-17)13-20(24(22)29-25(21)27)10-18-6-8-30-15-18/h1-10,15-16,23H,12-14,27H2/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKIGRVABWAINI-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CSC=C2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CSC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CSC=C2)/C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CSC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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